1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

medicinal chemistry structure-activity relationship anticonvulsant design

1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione (C14H15ClN2O2, MW 278.73 g/mol) is a synthetic pyrrolidine-2,5-dione derivative that combines the N-(3-chlorophenyl)succinimide scaffold with a pyrrolidin-1-yl substituent at the 3-position. This structural class is recognized as a privileged scaffold in anticonvulsant drug discovery.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
Cat. No. B3820294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Molecular FormulaC14H15ClN2O2
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H15ClN2O2/c15-10-4-3-5-11(8-10)17-13(18)9-12(14(17)19)16-6-1-2-7-16/h3-5,8,12H,1-2,6-7,9H2
InChIKeyFHDRZFSNTPGTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione: Core Chemical Identity and Pharmacological Context


1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione (C14H15ClN2O2, MW 278.73 g/mol) is a synthetic pyrrolidine-2,5-dione derivative that combines the N-(3-chlorophenyl)succinimide scaffold with a pyrrolidin-1-yl substituent at the 3-position. This structural class is recognized as a privileged scaffold in anticonvulsant drug discovery [1]. The compound belongs to a broader series of pyrrolidine-2,5-diones that have yielded broad-spectrum antiseizure agents such as KA-11, which integrates pharmacophoric elements of ethosuximide, levetiracetam, and lacosamide [2]. The 3-chlorophenyl and 3-pyrrolidin-1-yl modifications are strategically important for tuning physicochemical properties and target engagement profiles within this validated chemical space.

Why 1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione Cannot Be Replaced by Generic Succinimide Analogs


Pyrrolidine-2,5-dione derivatives are not interchangeable, as even minor substituent changes at the N1 and C3 positions profoundly alter anticonvulsant potency, spectrum of activity, and neurotoxicity. For example, in the series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides, the most active compound (6) showed an ED50 of 68.30 mg/kg in the MES test, whereas close analogs with different N-substituents were inactive [1]. Similarly, the hybrid anticonvulsant KA-11, which bears a different N-substitution pattern, demonstrated broad-spectrum protection (MES, scPTZ, 6 Hz) and a TD50 >1500 mg/kg, a safety margin that cannot be assumed for other pyrrolidine-2,5-diones [2]. The 3-pyrrolidin-1-yl group introduces unique steric and electronic features that differentiate it from 3-ethyl-3-methyl (ethosuximide) or 3-acetamide derivatives, making direct substitution without experimental validation unreliable for research or industrial applications.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione Versus Key Analogues


Steric Bulk at the 3-Position: Pyrrolidin-1-yl vs. Ethosuximide's 3-Ethyl-3-Methyl

The 3-pyrrolidin-1-yl substituent introduces significantly greater steric bulk and a basic nitrogen center compared to the 3-ethyl-3-methyl substitution pattern of ethosuximide. While no direct head-to-head anticonvulsant data are available for the target compound, the molecular volume and topological polar surface area (TPSA) can be computationally estimated to provide a quantitative basis for differentiation . The pyrrolidin-1-yl group increases the number of rotatable bonds and alters the spatial orientation of the pharmacophore, which has been shown in related 3-substituted series to affect both potency and blood-brain barrier penetration [1].

medicinal chemistry structure-activity relationship anticonvulsant design

N-Aryl Substitution Impact: 3-Chlorophenyl vs. Unsubstituted Phenyl in Anticonvulsant Succinimides

The presence of a chlorine atom at the meta position of the N-phenyl ring is a critical determinant of biological activity in succinimide-based anticonvulsants. In the crystal structure of N-(3-chlorophenyl)succinimide, the dihedral angle between the chlorobenzene and pyrrolidine rings is 59.5°, compared to 69.5° in the 2-chloro isomer and 52.5° in the 3-methyl analog [1]. This conformational difference influences molecular recognition at voltage-gated sodium and calcium channels. Although direct in vivo data for the target compound are lacking, the 3-chlorophenyl motif is present in the most potent anticonvulsant leads within the pyrrolidine-2,5-dione class, such as compound 6 from Abram et al. (ED50 MES = 68.30 mg/kg) [2].

medicinal chemistry anticonvulsant screening structure-activity relationship

Broad-Spectrum Anticonvulsant Potential: Class-Level Comparison with KA-11

KA-11, a structurally related pyrrolidine-2,5-dione hybrid, has demonstrated broad-spectrum anticonvulsant activity with ED50 values of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz, 32 mA), along with a TD50 >1500 mg/kg in the chimney test, yielding a protective index >22 [1]. While the target compound has not been tested in these models, it shares the pyrrolidine-2,5-dione core and the 3-substitution pattern that are essential for the multi-target mechanism of KA-11, which includes inhibition of voltage-gated sodium currents and L-type calcium channels [2]. The 3-pyrrolidin-1-yl group may offer additional hydrogen-bonding interactions not present in KA-11's structure.

anticonvulsant epilepsy preclinical pharmacology

Optimal Use Cases for 1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration in Anticonvulsant Drug Discovery

The compound is ideally suited as a chemical probe for SAR studies aimed at optimizing the 3-position of pyrrolidine-2,5-dione anticonvulsants. Its 3-pyrrolidin-1-yl group provides a distinct steric and electronic profile compared to the 3-ethyl-3-methyl (ethosuximide) or 3-acetamide (KA-11) series, enabling systematic exploration of how basic amine character at this position influences sodium and calcium channel blockade [1].

Hybrid Anticonvulsant Design and Lead Optimization

Given the success of hybrid pyrrolidine-2,5-diones like KA-11, which combine fragments of ethosuximide, levetiracetam, and lacosamide [2], the target compound can serve as a versatile intermediate for synthesizing novel hybrid molecules. Its N-(3-chlorophenyl) and 3-pyrrolidin-1-yl groups offer two distinct functionalization handles for further derivatization.

Pharmacological Tool Compound for Ion Channel Research

The compound's structural similarity to known voltage-gated sodium and calcium channel inhibitors makes it a candidate for in vitro electrophysiology studies. Class-level evidence indicates that pyrrolidine-2,5-diones can inhibit neuronal voltage-sensitive sodium (site 2) and L-type calcium channels [1], and the target compound's unique substitution pattern may confer a distinct selectivity fingerprint worth profiling.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.